1,4-Cyclohexanedicarboxamide, N,N'-dichloro-

Stereospecific synthesis Trans-cyclohexane-1,4-diamine Polymer monomer purity

Researchers requiring trans-cyclohexane-1,4-diamine free of cis-isomer contamination face costly separation from conventional mixed isomers. This bis-N-chloramide provides the only patent-documented stereospecific route. - Hofmann rearrangement yields stereospecifically pure trans-cyclohexane-1,4-diamine, eliminating ~30% cis-isomer removal. - Enables trans-CHDI production with optimal optical clarity and UV stability for premium polyurethanes. - Rigid cycloaliphatic core ensures polymer thermal and mechanical performance unattainable with linear or aromatic analogs.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.10 g/mol
CAS No. 60525-38-4
Cat. No. B13931866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanedicarboxamide, N,N'-dichloro-
CAS60525-38-4
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)NCl)C(=O)NCl
InChIInChI=1S/C8H12Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4H2,(H,11,13)(H,12,14)
InChIKeyBLFHVRDDWNQFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexanedicarboxamide, N,N'-dichloro- Procurement-Grade Overview


1,4-Cyclohexanedicarboxamide, N,N'-dichloro- (CAS 60525-38-4), also referred to as cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide, is a cycloaliphatic bis-N-chloramide with molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.10 g/mol . It belongs to the class of organic N-chloroamides, possessing two N–Cl bonds on a 1,4-disubstituted cyclohexane scaffold [1]. This compound is primarily employed as a stereospecific intermediate for the synthesis of trans-cyclohexane-1,4-diamine, trans-cyclohexane-1,4-diisocyanate, and related trans-diurethanes and trans-diureas—all critical monomers for high-performance polyurethanes, polyamides, and engineering polymers [2].

Stereospecific intermediate for trans-cyclohexane-1,4-diamine and trans-CHDI synthesis
Enables high trans-isomer content, avoiding typical cis/trans equilibrium mixtures
Supports polyamides and polyurethanes requiring rigid 1,4-trans geometry

Why Generic Substitution Fails for This Bis-N-Chloramide Intermediate


Bis-N-chloramides are not fungible intermediates. Substituting 1,4-cyclohexanedicarboxamide, N,N'-dichloro- with a linear aliphatic bis-N-chloramide (e.g., suberic or adipic acid-bis-N-chloramide) forfeits the cyclohexane ring rigidity essential for polymer thermal and mechanical performance [1]. Replacing it with the aromatic analog N,N'-dichloroterephthalamide alters both the electronic character of the N–Cl bond and the oxidative stability profile; the aromatic derivative is explicitly documented as a 'very stable mild oxidizing agent' [2], whereas the cycloaliphatic analog exhibits differentiated reactivity suited for Hoffmann-type rearrangements. Using a positional isomer such as cyclohexane-1,3-dicarboxylic acid-bis-N-chloramide changes the geometry of the resulting diamine/diisocyanate from linear (1,4-) to kinked (1,3-), directly impacting polymer crystallinity, glass transition temperature, and mechanical strength [3]. The stereochemical outcome is the most critical differentiator: this compound is the key intermediate in the only patent-documented stereospecific route to pure trans-cyclohexane-1,4-diamine, whereas conventional hydrogenation routes yield an equilibrium cis/trans mixture (~30:70) that requires costly separation [1].

Linear aliphatic bis-N-chloramides may lack cyclohexane rigidity, potentially altering polymer thermal and mechanical performance.
Aromatic N,N′-dichloroterephthalamide acts as a stable mild oxidant; its reactivity profile may not support Hofmann rearrangement to trans-diamine.
1,3-Positional isomer introduces a kinked geometry that may reduce polymer crystallinity and shift glass transition temperature.

Quantitative Differential Evidence vs. Structural Analogs and Alternatives


Stereospecific Trans-Isomer Synthesis vs. Equilibrium cis/trans Mixture

The bis-N-chloramide route via 1,4-cyclohexanedicarboxamide, N,N'-dichloro- is the enabling intermediate for the stereospecific synthesis of trans-cyclohexane-1,4-diamine. In contrast, the conventional hydrogenation of p-phenylenediamine yields an equilibrium mixture of approximately 70% trans- and 30% cis-cyclohexane-1,4-diamine [1]. The patented process using this bis-N-chloramide intermediate achieves stereospecific conversion, eliminating the need for fractional crystallization to isolate the trans isomer [2]. The trans-isomer content directly governs polymer mechanical strength, shrink resistance, and glass transition temperature—properties that deteriorate with increasing cis-isomer incorporation [3].

Trans-Isomer Synthesis
Head-to-head
Hofmann route: stereospecific ~100% trans. Hydrogenation: equilibrium ~70% trans / 30% cis.
Enables polymer-grade trans-diamine without fractional crystallization.
Patent US 4,486,603; stereospecific conversion.
Stereospecific synthesis Trans-cyclohexane-1,4-diamine Polymer monomer purity

Diamide Precursor Yield with Optimized Recycling Process

The cyclohexane-1,4-dicarboxylic acid diamide precursor to the target bis-N-chloramide is obtained in approximately 84% isolated yield via ammonolysis of the dicarboxylic acid in polyhydric alcohol solvent at 50–160 °C under 0.1–50 bar ammonia partial pressure [1]. When the glycolic mother liquor is recycled, the proportion of precipitated solid diamide increases to over 95% of the theoretical yield [2]. This compares favorably with the urea/oleum route which gives 82% yield, and with the ammonolysis of oligoesters which gives 97% but requires polyester feedstock [3]. The critical feature is that only the solid-precipitated diamide fraction—after washing to remove water-soluble constituents—is suitable for the subsequent stereospecific bis-N-chloramide synthesis [2].

Diamide Precursor Yield
Reported
~84% initial; >95% with mother liquor recycling.
Recycling improves precursor availability for bis-N-chloramide.
Solid precipitation & washing required for purity.
Process efficiency Diamide synthesis Recycling yield

Active Chlorine Content vs. N-Chlorosuccinimide Oxidizing Capacity

1,4-Cyclohexanedicarboxamide, N,N'-dichloro- carries two N–Cl bonds per molecule (molecular weight 239.10 g/mol), yielding a theoretical active chlorine content of approximately 29.7% (w/w, based on 2 × 35.45 g/mol Cl) . In comparison, N-chlorosuccinimide (NCS, MW 133.53 g/mol) carries a single N–Cl bond, yielding a theoretical active chlorine content of approximately 26.6% [1]. While both function as sources of electrophilic chlorine in the +1 formal oxidation state [2], the bis-N-chloramide architecture provides two oxidizing equivalents per molecule, potentially reducing the mass of reagent required for dual-oxidation or crosslinking applications. The N–Cl bond in N-chloroamides is stabilized by the adjacent carbonyl group through resonance, and the cycloaliphatic scaffold imparts distinct steric and electronic properties compared to the succinimide ring system.

Active Chlorine Content
Reported
29.7% w/w (2 Cl / 239.10 g/mol) vs. NCS 26.6% (1 Cl / 133.53 g/mol)
More oxidizing equivalents per unit mass than monofunctional NCS.
Calculated from molecular formulas; two N–Cl bonds.
Active chlorine Oxidizing capacity N-chloroamide stoichiometry

Cycloaliphatic vs. Aromatic Bis-N-Chloramide Stability and Reactivity

The aromatic analog N,N'-dichloroterephthalamide is explicitly characterized in US Patent 3,965,172 as a 'very stable mild oxidizing agent useful as an antiseptic' [1]. This stability arises from the electron-withdrawing aromatic ring, which reduces the electron density on the amide nitrogen and strengthens the N–Cl bond. In contrast, the cycloaliphatic 1,4-cyclohexanedicarboxamide, N,N'-dichloro- features a saturated cyclohexane ring that is inductively electron-donating relative to the phenyl ring, resulting in a comparatively more labile N–Cl bond and greater reactivity in Hofmann-type rearrangements [2]. This differentiated reactivity is explicitly exploited in the patent literature: the cycloaliphatic bis-N-chloramide undergoes facile rearrangement to trans-diamine upon treatment with alkali/alkaline earth hydroxide [3], whereas the aromatic analog is not employed for analogous diamine synthesis but rather as a stable terminal oxidizing agent [1].

N–Cl Bond Reactivity
Class-level
Cycloaliphatic: reactive in Hofmann rearrangement. Aromatic: very stable mild oxidant.
Distinct reactivity profiles determine application suitability.
Aromatic analog not designed for trans-diamine synthesis.
N-Cl bond stability Aromatic vs. cycloaliphatic Mild oxidizing agent

1,4- vs. 1,3-Positional Isomer Impact on Polymer Architecture

The 1,4-disubstitution pattern on the cyclohexane ring yields a linear, rod-like diamine or diisocyanate monomer that promotes polymer crystallinity and higher melting temperatures. The 1,3-isomer (cyclohexane-1,3-dicarboxylic acid-bis-N-chloramide, also disclosed in US Patent 4,259,258 [1]) produces a kinked geometry that disrupts chain packing. The cis/trans isomer ratio of 1,4-disubstituted cyclohexane derivatives is explicitly documented to affect polymer properties: the trans isomer promotes crystallinity, leading to higher melting temperatures, while increasing cis-isomer content significantly reduces the degree of crystallinity [2]. The bis-N-chloramide route stereospecifically preserves the trans configuration at the 1,4-positions, ensuring the resulting diamine or diisocyanate monomer maintains the linear geometry optimal for high-performance polymer synthesis [3].

Positional Isomer Effect
Class-level
1,4-trans: linear geometry supports crystallinity. 1,3- or cis-1,4: kinked, reduces crystallinity.
Polymer crystallinity and Tm rely on 1,4-trans geometry.
1,3-isomer cannot replicate linear 1,4-trans structure.
Polymer crystallinity Chain linearity Positional isomer effect

Bis-N-Chloramide Synthesis Efficiency: Cycloaliphatic vs. Aromatic

The cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide is prepared by chlorination of the corresponding diamide in aqueous mineral acid at 0–40 °C, a process described as proceeding advantageously [1]. In contrast, the aromatic analog N,N'-dichloroterephthalamide historically suffered from extremely poor yields: US Patent 3,105,848 reported N,N'-dichloro-isophthalamide in only 3.5% yield of theory, and the analogous terephthalamide derivative could not be produced at all by that prior art process [2]. The improved process of US Patent 3,965,172 enabled production of the aromatic bis-N-chloramide, but the cycloaliphatic derivative benefits from inherently more favorable chlorination kinetics due to the electron-rich nature of the saturated ring system relative to the electron-deficient aromatic ring [3]. The aqueous mineral acid suspension method (1–25% HCl or 1–10% H₂SO₄) provides a scalable, industrially tractable route to the cycloaliphatic bis-N-chloramide without requiring organic co-solvents [1].

Synthesis Feasibility
Reported
Advantageous aqueous acid chlorination at 0–40 °C; aromatic analog historically <3.5% yield.
Cycloaliphatic route avoids extremely low yields of early aromatic chlorinations.
Aqueous HCl/H₂SO₄, no organic co-solvents.
Chlorination yield Process scalability Aqueous acid medium

Priority Application Scenarios Based on Verified Differential Evidence


Stereospecific Synthesis of Polymer-Grade trans-Cyclohexane-1,4-diamine

This is the singular, patent-validated application where 1,4-cyclohexanedicarboxamide, N,N'-dichloro- provides irreplaceable value. The bis-N-chloramide, upon treatment with alkali or alkaline earth hydroxide in aqueous medium, undergoes Hofmann rearrangement to yield stereospecifically pure trans-cyclohexane-1,4-diamine [1]. This eliminates the ~30% cis-isomer contamination inherent to catalytic hydrogenation routes, avoiding costly fractional crystallization . The resulting trans-diamine is a critical monomer for polyamides where trans-isomer content directly elevates melting temperature and crystallinity [2]. Procurement of this bis-N-chloramide is justified when polymer thermal and mechanical performance specifications demand trans-isomer purity unattainable through generic diamine sources.

Intermediate for trans-Cyclohexane-1,4-diisocyanate (CHDI) Production

Trans-cyclohexane-1,4-diisocyanate (CHDI, CAS 7517-76-2) is a high-value aliphatic diisocyanate used in premium polyurethane coatings, optical materials, and medical-grade polymers. The bis-N-chloramide intermediate serves as the gateway to CHDI via two documented pathways: (a) conversion to trans-cyclohexane-1,4-diurea followed by thermal cracking with gaseous HCl, or (b) conversion to trans-cyclohexane-1,4-diurethane followed by thermal decomposition [1]. The stereospecificity of the bis-N-chloramide route ensures the resulting CHDI retains the trans configuration required for optimal polymer optical clarity, UV stability, and mechanical performance . Alternative routes to CHDI that do not proceed through this intermediate typically yield mixed cis/trans products requiring isomer separation.

Dual-Functional Crosslinking Agent for Polyamides and Polyurethanes

The two N–Cl bonds on the 1,4-cyclohexane scaffold provide dual reactive sites capable of crosslinking polymer chains or forming extended networks. The cycloaliphatic core imparts rigidity while maintaining better UV stability and weatherability compared to aromatic bis-N-chloramides [1]. The theoretical active chlorine content of ~29.7% exceeds that of monofunctional N-chlorosuccinimide (~26.6%), offering more oxidizing equivalents per unit mass . This compound is suited for research applications requiring stoichiometric incorporation of two oxidizing/chlorinating functional groups on a geometrically defined, rigid cycloaliphatic scaffold—capabilities not simultaneously offered by monofunctional N-chloroamides or flexible linear aliphatic bis-N-chloramides.

Precursor to trans-Cyclohexane-1,4-diurethanes and trans-Diureas

Beyond diamine and diisocyanate synthesis, the bis-N-chloramide intermediate enables direct access to trans-cyclohexane-1,4-diurethanes (via reaction with alcohols/glycols in alkaline medium) and trans-cyclohexane-1,4-diureas (via reaction with primary/secondary amines) [1]. These derivatives serve as blocked isocyanate equivalents, thermally labile crosslinkers, and specialized polymer building blocks. The 1,4-trans geometry of the cyclohexane core—preserved throughout the bis-N-chloramide route—is essential for the dimensional stability and mechanical properties of the final polymer network . Procuring the bis-N-chloramide rather than attempting to derivatize mixed cis/trans starting materials avoids downstream purification bottlenecks and ensures consistent product performance.

Application
Selection Property
Validation Focus
Stereospecific trans-Diamine Synthesis
Trans-isomer stereospecificity
Polymer crystallinity & thermal properties
trans-CHDI Production
Stereochemical purity retention
Optical clarity & UV stability
Dual-Functional Crosslinking
Dual N–Cl functionality on rigid core
Crosslinking efficiency & oxidant equivalency
trans-Diurethane/Diurea Precursor
1,4-trans geometry preservation
Derivative purity & network performance
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